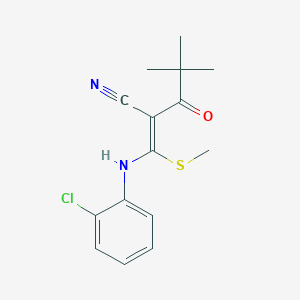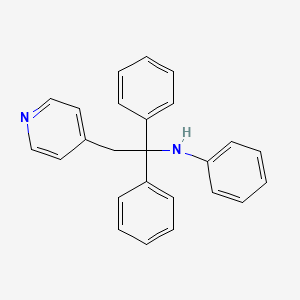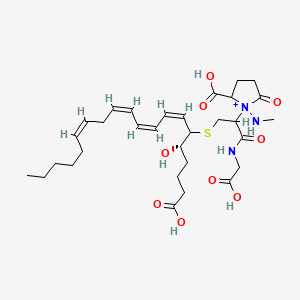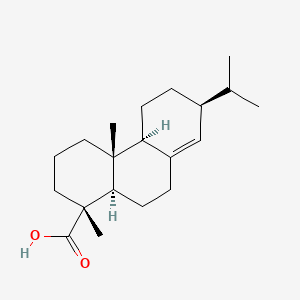
2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile is a complex organic compound with a unique structure that includes a nitrile group, a chlorophenyl group, and a dimethylpropanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the context of its application and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Dimethylpropanoyl)-3-((2-bromophenyl)amino)-3-methylthioprop-2-enenitrile
- 2-(2,2-Dimethylpropanoyl)-3-((2-fluorophenyl)amino)-3-methylthioprop-2-enenitrile
- 2-(2,2-Dimethylpropanoyl)-3-((2-methylphenyl)amino)-3-methylthioprop-2-enenitrile
Uniqueness
What sets 2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile apart from similar compounds is its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of the chlorophenyl group, for example, may enhance its ability to interact with certain biological targets or alter its chemical reactivity compared to compounds with different substituents.
Propriétés
Formule moléculaire |
C15H17ClN2OS |
|---|---|
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
(2Z)-2-[(2-chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C15H17ClN2OS/c1-15(2,3)13(19)10(9-17)14(20-4)18-12-8-6-5-7-11(12)16/h5-8,18H,1-4H3/b14-10- |
Clé InChI |
GYSJLNJMLFYWNU-UVTDQMKNSA-N |
SMILES isomérique |
CC(C)(C)C(=O)/C(=C(/NC1=CC=CC=C1Cl)\SC)/C#N |
SMILES canonique |
CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1Cl)SC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)

![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)


![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)

![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)




